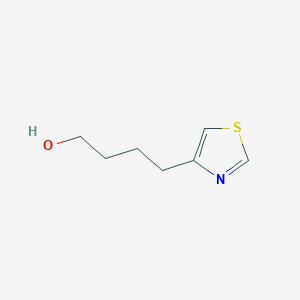![molecular formula C7H4N2O2 B13098011 7H-Pyrano[2,3-D]pyrimidin-7-one CAS No. 4425-51-8](/img/structure/B13098011.png)
7H-Pyrano[2,3-D]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrano[2,3-D]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrano[2,3-D]pyrimidin-7-one typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is often carried out in aqueous ethanol at room temperature, utilizing photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer catalysts .
Industrial Production Methods
For industrial production, the synthesis can be scaled up to gram quantities, indicating its potential for large-scale applications . The use of non-metallic organic dyes like Na2 eosin Y makes the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrano[2,3-D]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, particularly at the nitrogen and oxygen atoms, are common.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substituting agents: Including halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted pyrano[2,3-D]pyrimidin-7-one compounds .
Scientific Research Applications
7H-Pyrano[2,3-D]pyrimidin-7-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7H-Pyrano[2,3-D]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Abelson (ABL) kinases, which play a crucial role in cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-D]pyrimidin-7-one: Structurally analogous and also used as a kinase inhibitor.
Thiazolo[3,2-a]pyrimidin-5-one: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
7H-Pyrano[2,3-D]pyrimidin-7-one is unique due to its specific ring structure, which provides distinct chemical properties and reactivity. Its ability to act as a scaffold for various derivatives makes it particularly valuable in drug discovery and development .
Properties
CAS No. |
4425-51-8 |
|---|---|
Molecular Formula |
C7H4N2O2 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
pyrano[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H4N2O2/c10-6-2-1-5-3-8-4-9-7(5)11-6/h1-4H |
InChI Key |
GXSPFDQHYJMWEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=NC=NC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13097961.png)
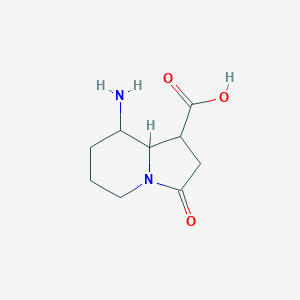
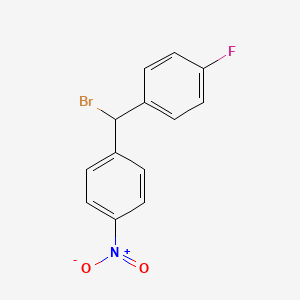
![[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13097970.png)
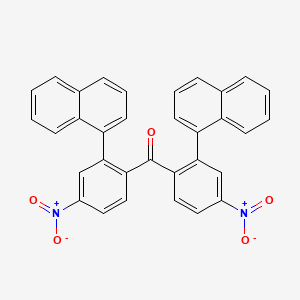

![Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)-](/img/structure/B13097983.png)
![7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13097988.png)
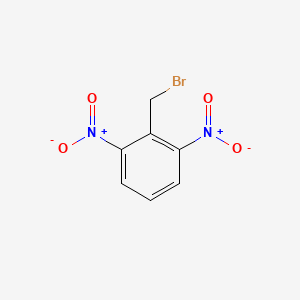
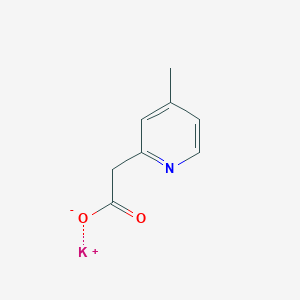
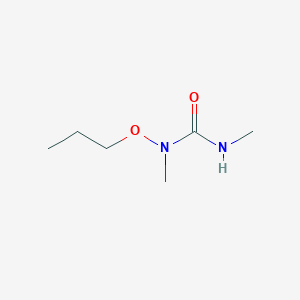
![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)
